2H-6,9-Methanopyrido[1,2-a]pyrimidine
Description
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Structure
3D Structure
Properties
CAS No. |
321673-18-1 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,6-diazatricyclo[6.2.1.02,7]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C9H8N2/c1-4-10-9-7-2-3-8(6-7)11(9)5-1/h1-3,5H,4,6H2 |
InChI Key |
AIWUGKLTYFFASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=C(C3)C2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 6,9 Methanopyrido 1,2 a Pyrimidine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the 2H-6,9-Methanopyrido[1,2-a]pyrimidine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the this compound core, this process involves strategically disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors.
A primary disconnection strategy for the bridged system would involve a [4+2] cycloaddition, specifically an intramolecular Diels-Alder reaction. This approach envisions the six-membered ring containing the bridge as the product of a cycloaddition between a diene and a dienophile tethered together. This simplifies the target to a substituted pyridopyrimidine with a reactive side chain. Further disconnections of the pyridopyrimidine ring can then be envisioned, typically breaking it down to a substituted pyridine (B92270) and a three-carbon unit, or a pyrimidine (B1678525) and a four-carbon unit, depending on the specific synthetic approach.
Key Synthetic Challenges Posed by the Bridged Ring System
The synthesis of the this compound core is fraught with several key challenges, primarily stemming from its rigid, bridged architecture:
Stereochemical Control: The formation of the bridged system creates multiple stereocenters. Achieving the desired stereochemistry is a significant hurdle, often requiring stereoselective reactions or the use of chiral auxiliaries.
Ring Strain: Bridged systems can possess considerable ring strain, which can make their formation thermodynamically and kinetically challenging. Reaction conditions must be carefully optimized to overcome these energy barriers.
Bridgehead Functionality: The presence of a nitrogen atom at the bridgehead position can influence the reactivity of the molecule and may require specific synthetic maneuvers to incorporate.
Precursor Synthesis: The synthesis of appropriately functionalized precursors for intramolecular reactions can be lengthy and complex, requiring careful planning and execution.
Identification of Precursor Molecules and Starting Materials
Based on a retrosynthetic approach centered on an intramolecular Diels-Alder reaction, key precursor molecules would include a 2-aminopyridine (B139424) derivative and a suitable dienophile-containing fragment. For instance, a plausible precursor could be a 2-aminopyridine functionalized at the nitrogen with a side chain containing both a diene and a dienophile.
Commonly employed starting materials for the synthesis of the pyridopyrimidine scaffold, which would be an intermediate in this strategy, include:
2-Aminopyridines
β-Ketoesters
Malonates
Aldehydes and ketones
Cycloaddition Reactions in the Construction of the this compound Scaffold
Cycloaddition reactions are among the most powerful tools for the construction of cyclic and heterocyclic systems. Their ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single step with high stereocontrol makes them ideal for the synthesis of complex architectures like the this compound core.
Intramolecular and Intermolecular Diels-Alder Approaches
The intramolecular Diels-Alder (IMDA) reaction is a particularly attractive strategy for the synthesis of bridged ring systems. masterorganicchemistry.com In the context of this compound, this would involve a precursor where a diene and a dienophile are tethered to the pyridopyrimidine core. Upon heating or catalysis, the IMDA reaction would proceed to form the bridged structure. The stereochemical outcome of the reaction is often dictated by the geometry of the tether and the transition state of the cycloaddition.
An example of a similar strategy has been successfully employed in the synthesis of annulated pyrido[2,3-d]pyrimidines through intramolecular hetero-Diels-Alder reactions. nih.gov This approach utilized a 1-oxa-1,3-butadiene system, demonstrating the feasibility of using intramolecular cycloadditions to construct complex fused and bridged pyridopyrimidine derivatives. The reaction of 6-chloro-5-formyl-1,3-dimethyluracil (B112526) with various N-allyl-N-arylamines, followed by thermal cyclization of the resulting diene-containing intermediates, yielded the annulated products stereoselectively. nih.gov
Intermolecular Diels-Alder reactions, while less common for the direct formation of such bridged systems, could be envisioned in a multi-step sequence. This might involve the reaction of a diene-containing pyridopyrimidine with a suitable dienophile, followed by subsequent ring-closing reactions to form the bridge.
| Reaction Type | Key Features | Potential Application | Reference |
| Intramolecular Diels-Alder | Forms bridged systems in a single step with high stereocontrol. | Direct synthesis of the this compound core from a tethered diene-dienophile precursor. | masterorganicchemistry.com |
| Intramolecular Hetero-Diels-Alder | Allows for the incorporation of heteroatoms into the newly formed ring. | Synthesis of analogues of this compound with additional heteroatoms in the bridged system. | nih.gov |
Other Pericyclic and Annulation Strategies
Beyond the Diels-Alder reaction, other pericyclic reactions and annulation strategies could potentially be employed. For instance, [8+2] cycloadditions have been explored for the synthesis of related indolizine (B1195054) systems, which share some structural similarities with the pyridopyrimidine core. researchgate.net Such higher-order cycloadditions could offer novel pathways to the target molecule or its analogues.
Annulation strategies involving the sequential formation of the rings could also be a viable approach. This might involve the initial construction of the pyridopyrimidine core, followed by the formation of the bridged ring through a series of bond-forming reactions.
Multicomponent and Cascade Reactions Leading to this compound
Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. researchgate.netmdpi.com These reactions are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity.
While a specific MCR or cascade reaction for the direct synthesis of this compound has not been reported, the principles of these reactions can be applied to its potential synthesis. A hypothetical MCR could involve the reaction of a 2-aminopyridine, an aldehyde, and a diene-containing component to assemble a precursor for a subsequent intramolecular cycloaddition in a one-pot fashion.
One-Pot Synthetic Sequences for Enhanced Efficiency
In a related context, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through a one-pot, three-component condensation of 6-aminouracil, various aldehydes, and malononitrile. This reaction, often catalyzed by entities like nanocrystalline MgO in environmentally benign solvents such as water, proceeds with high efficiency. Such an approach highlights the potential for developing similar convergent strategies for the this compound system, likely requiring a bridged aminopyridine precursor.
The following table summarizes representative one-pot synthetic approaches for related pyridopyrimidine structures, illustrating the types of catalysts and conditions that could be adapted.
| Catalyst | Solvent | Temperature (°C) | Key Reactants | Product Type | Reference |
| Nanocrystalline MgO | Water | 80 | 6-Aminouracil, Aldehyde, Malononitrile | Pyrido[2,3-d]pyrimidine | |
| p-Toluenesulfonic acid (PTSA) | - | 80 | Salicylaldehyde, Malononitrile, Piperidine (B6355638)/Morpholine | Benzopyrano-pyrimidine | |
| Brønsted-acidic ionic liquid | - | 80 | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehyde, Ethyl cyanoacetate | Pyrido[2,3-d]pyrimidine |
Tandem Reaction Pathways for Complex Ring Formation
Tandem, or cascade, reactions are powerful tools for the rapid assembly of complex molecular architectures from simple precursors. These processes involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. For the construction of the this compound scaffold, a tandem approach would likely involve an initial cycloaddition or condensation to form the core ring system, followed by an intramolecular cyclization to establish the methano-bridge.
While literature specifically detailing tandem reactions for this exact bridged system is scarce, the principles can be extrapolated from the synthesis of other complex heterocyclic structures. For example, tandem Knoevenagel-Michael reactions have been employed for the synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives. This process involves an initial Knoevenagel condensation followed by an intramolecular Michael addition. Similarly, the synthesis of peptidomimetics containing an imidazo[1,2-a]pyridine (B132010) fragment has been achieved through a tandem sequence of Groebke–Blackburn–Bienaymé and Ugi multicomponent reactions.
A hypothetical tandem pathway for the this compound core could involve an initial Diels-Alder reaction between a dihydropyridine (B1217469) derivative and a suitable dienophile to form a bicyclic intermediate, which then undergoes further intramolecular cyclization to form the pyrimidine ring and the methano bridge in a single, orchestrated sequence.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The rigid, three-dimensional structure of the this compound scaffold makes it an interesting target for stereoselective synthesis, aiming to control the spatial arrangement of its constituent atoms. The development of methods to selectively produce specific enantiomers and diastereomers is crucial for investigating the biological activities of these compounds.
Chiral Auxiliary and Ligand-Controlled Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of enantiomerically enriched this compound derivatives, a chiral auxiliary could be attached to a precursor, for example, to guide a diastereoselective cycloaddition or alkylation reaction that establishes the key stereocenters of the bridged system.
In the synthesis of related pyrido[1,2-c]pyrimidinones, a chiral N-acyliminium ion strategy has been employed, where a chiral auxiliary attached to the nitrogen atom directs the stereoselective addition of a nucleophile. This "Asymmetric Electrophilic α-Amidoalkylation" has proven effective for creating α-substituted piperidines, which are precursors to the fused pyrimidine ring system. This methodology demonstrates the potential of using chiral auxiliaries to control stereochemistry in the synthesis of complex nitrogen-containing heterocycles.
Asymmetric Catalysis in Core Formation
Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. For the this compound core, a chiral catalyst could be employed in a key bond-forming reaction, such as a cycloaddition or a cyclization step.
For instance, the catalytic asymmetric synthesis of dihydropyrido[1,2-a]indoles has been achieved using squaramide catalysis in a cascade reaction between nitrones and allenoates. This highlights the potential of using chiral organocatalysts to control the stereochemistry of complex heterocyclic systems. A similar strategy could be envisioned for the this compound scaffold, where a chiral Brønsted or Lewis acid catalyst could activate one of the reactants and create a chiral environment for the key cyclization step.
Diastereoselective and Enantioselective Protocols
The development of both diastereoselective and enantioselective protocols is essential for accessing the full range of possible stereoisomers of this compound. Diastereoselective reactions are often used to control the relative stereochemistry of multiple stereocenters within the molecule, while enantioselective methods establish the absolute stereochemistry.
A potential diastereoselective approach could involve a substrate-controlled reaction, where the existing stereocenters in a precursor molecule direct the formation of new stereocenters. For example, a reduction or alkylation of a ketone precursor to the bridged system could proceed with high diastereoselectivity due to steric hindrance from the existing ring structure.
Enantioselective protocols could involve the use of chiral reagents, catalysts, or auxiliaries as discussed above. The choice of strategy would depend on the specific synthetic route and the desired stereochemical outcome. The following table provides examples of stereoselective methods used for related heterocyclic systems, which could serve as a basis for developing protocols for the target compound.
| Method | Catalyst/Auxiliary | Reaction Type | Product Stereochemistry | Reference |
| Asymmetric Electrophilic α-Amidoalkylation | Chiral Carboxamide Auxiliary | Amidoalkylation | Enantiopure | |
| Squaramide Catalysis | Chiral Squaramide | Cascade Reaction | Enantiomerically Enriched | |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Cyclodehydration | Atropisomeric |
Functionalization and Derivatization Strategies for this compound Analogs
Once the core this compound scaffold is synthesized, functionalization and derivatization are key to creating a library of analogs for structure-activity relationship studies. The strategic introduction of various substituents at different positions on the heterocyclic core can modulate its physicochemical properties and biological activity.
Common functionalization strategies for related nitrogen-containing heterocycles include electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions. For the this compound system, positions on the pyridopyrimidine core that are susceptible to electrophilic attack could be halogenated or nitrated, and these functional groups could then be further transformed. For example, a bromo-substituted derivative could serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide variety of aryl, alkynyl, or amino substituents.
Furthermore, if the synthesis allows for the incorporation of functional groups such as esters or ketones, these can be readily converted into other functionalities. For example, an ester group could be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A ketone could be reduced to an alcohol or converted to an amine via reductive amination. These transformations would allow for the exploration of a diverse chemical space around the core this compound structure.
Post-Cyclization Modifications and Substituent Introduction
Post-cyclization modification is a powerful strategy for introducing a wide array of functional groups onto the pre-formed this compound core. This approach allows for the late-stage diversification of molecular structures, enabling the synthesis of derivatives that may not be accessible through direct cyclization methods.
One common strategy involves the chemical transformation of existing substituents. For instance, a pre-installed group can be converted into another functional group, thereby altering the electronic and steric properties of the molecule. This can include reactions such as oxidation, reduction, hydrolysis, or nucleophilic substitution.
Another key aspect of post-cyclization modification is the introduction of new substituents onto the heterocyclic core. This is often achieved through various coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. nih.gov These methods are particularly useful for attaching aryl or heteroaryl moieties to the scaffold.
Furthermore, N-alkylation of the pyrimidine ring is a common post-cyclization modification. nih.gov This can be achieved by reacting the parent heterocycle with alkyl halides or other electrophilic alkylating agents. Such modifications can significantly impact the solubility and biological activity of the resulting compounds.
The following table provides examples of post-cyclization modifications reported for related pyridopyrimidine systems, which can be conceptually applied to the this compound scaffold.
| Reaction Type | Reagents and Conditions | Functional Group Introduced/Modified | Reference Concept |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Aryl group | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group | nih.gov |
| N-Alkylation | Alkyl halide, base | Alkyl group | nih.gov |
| Hydrolysis | Acid or base | Conversion of ester/amide to carboxylic acid | researchgate.net |
Regioselective and Chemoselective Functionalization Techniques
Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like derivatives of this compound. These techniques allow for the precise modification of a specific position or functional group within the molecule, avoiding unwanted side reactions.
Regioselective functionalization focuses on directing a reaction to a particular site on the heterocyclic scaffold. The inherent electronic properties of the pyridopyrimidine ring system often dictate the preferred positions for electrophilic or nucleophilic attack. Computational methods, such as the determination of pKa values and N-basicities, can be employed to predict the most reactive sites and guide the development of regioselective reactions. nih.gov
For instance, in related dichlorinated pyridopyrimidine systems, the differential reactivity of the chlorine atoms allows for their sequential and regioselective displacement by various nucleophiles. nih.gov Amination reactions have been shown to exhibit high regioselectivity for the C-2 position, while the selectivity of thiolation can be influenced by substituents at other positions. nih.gov Metalation reactions, using organometallic reagents like TMP-bases (where TMP = 2,2,6,6-tetramethylpiperidyl), can also achieve regioselective deprotonation, creating a nucleophilic center that can then be quenched with an electrophile to introduce a new substituent at a specific position. nih.gov
Chemoselective functionalization , on the other hand, involves the selective reaction of one functional group in the presence of others. This is particularly important when the this compound scaffold is adorned with multiple reactive groups. For example, a molecule might contain both an ester and a ketone. A chemoselective reducing agent could be chosen to reduce the ketone to an alcohol without affecting the ester.
The choice of reagents and reaction conditions is critical for achieving both regioselectivity and chemoselectivity. Factors such as the solvent, temperature, and the nature of the catalyst can all influence the outcome of a reaction.
The table below summarizes key techniques for achieving selective functionalization on related heterocyclic systems.
| Technique | Key Principle | Example Application | Reference Concept |
|---|---|---|---|
| Directed Ortho Metalation (DoM) | A directing group guides deprotonation to an adjacent position. | Introduction of substituents ortho to a directing group. | nih.gov |
| Halogen Dance Reaction | Migration of a halogen atom to a more stable position under basic conditions. | Isomerization of halogenated heterocycles. | - |
| Differential Reactivity of Halogens | Varying reactivity of different halogen atoms (e.g., Cl, Br, I) in coupling reactions. | Sequential cross-coupling at different positions. | nih.gov |
| Protecting Group Chemistry | Temporarily masking a reactive functional group to prevent it from reacting. | Selective modification of one of several similar functional groups. | - |
Development of Diversified Libraries from the this compound Scaffold
The this compound scaffold serves as an excellent starting point for the construction of diversified chemical libraries. These libraries, containing a large number of structurally related but distinct compounds, are invaluable tools in drug discovery and chemical biology for identifying new bioactive molecules.
The development of such libraries often relies on a divergent synthetic strategy. This approach begins with a common core structure, the this compound scaffold in this case, which is then elaborated through a series of reactions with a variety of building blocks.
Key to this process is the use of robust and high-yielding reactions that are tolerant of a wide range of functional groups. Multi-component reactions (MCRs) are particularly well-suited for library synthesis as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov The use of nano-catalysts in these reactions can further enhance their efficiency and sustainability. rsc.orgresearchgate.netrsc.org
The strategic placement of reactive "handles" on the core scaffold is also crucial. These handles, such as halogen atoms or boronic esters, provide points for diversification through various cross-coupling reactions. By reacting the core scaffold with a diverse set of coupling partners, a large library of analogs can be quickly generated.
The following table outlines a conceptual workflow for the development of a diversified library based on the this compound scaffold.
| Step | Description | Key Methodologies | Example Building Blocks |
|---|---|---|---|
| 1. Core Synthesis | Efficient synthesis of the this compound scaffold with handles for diversification. | Cyclization reactions, multi-component reactions. | Aminopyridines, diketones, etc. |
| 2. Diversification | Reaction of the core scaffold with a variety of building blocks to introduce diversity at specific positions. | Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, amidation. | Aryl/heteroaryl boronic acids, amines, carboxylic acids. |
| 3. Purification and Characterization | Purification of the library members and confirmation of their structures. | High-throughput purification (e.g., preparative HPLC), LC-MS, NMR. | - |
Chemical Reactivity and Transformation Mechanisms of 2h 6,9 Methanopyrido 1,2 a Pyrimidine
Electrophilic and Nucleophilic Reactivity of the 2H-6,9-Methanopyrido[1,2-a]pyrimidine Core
The electronic nature of the this compound core is characterized by a π-deficient pyrimidine (B1678525) ring fused to a slightly less electron-deficient pyridine (B92270) ring. This distribution of electron density is the primary determinant of its behavior towards electrophiles and nucleophiles.
Electrophilic aromatic substitution on N-heterocyclic compounds is often challenging due to the deactivating effect of the electronegative nitrogen atoms. The pyrimidine ring is notably electron-deficient and generally resistant to electrophilic attack unless strongly activated by electron-donating substituents. jocpr.comresearchgate.net Similarly, the pyridine ring is less reactive than benzene, with electrophilic attack requiring harsh conditions and typically occurring at the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org
In the this compound system, the bridgehead nitrogen further deactivates both rings. Consequently, electrophilic substitution is predicted to be difficult. Any potential reaction would most likely occur on the more electron-rich pyridine portion of the molecule, specifically at positions C7 and C8, which are meta-equivalent positions relative to the deactivating bridgehead nitrogen. The C3 position on the pyrimidine ring is another potential, albeit highly disfavored, site. Friedel-Crafts type reactions are generally not feasible as the Lewis acid catalyst would coordinate to the nitrogen atoms. quimicaorganica.org
| Position | Predicted Reactivity towards Electrophiles | Rationale |
| C2, C4 | Very Low | Part of the highly electron-deficient pyrimidine ring. |
| C3 | Low | Electron-deficient pyrimidine ring, but potentially the most reactive site within that ring. |
| C7, C8 | Moderate (under forcing conditions) | Part of the less electron-deficient pyridine ring; analogous to the meta-position in pyridine. |
| N1, N5 | High (Protonation/Alkylation) | Lone pair of electrons on nitrogen atoms are primary sites for attack by protons and alkylating agents. |
The electron-deficient character of the pyrimidine ring makes the this compound core an excellent candidate for nucleophilic reactions. The C2 and C4 positions are particularly activated towards nucleophilic attack due to the influence of the adjacent nitrogen atoms.
In the absence of a leaving group, strong nucleophiles can undergo addition reactions. However, the most significant reactions involve nucleophilic aromatic substitution (SNAr) on derivatives bearing a suitable leaving group (e.g., a halogen) at the C2 or C4 position. Studies on related pyrido[2,3-d]pyrimidines demonstrate that chloro- and bromo-substituents at these positions are readily displaced by a variety of nitrogen and oxygen nucleophiles. nih.govacs.org It is well-established in pyrimidine chemistry that the C4 position is often more reactive towards nucleophilic substitution than the C2 position. nih.gov
| Position | Predicted Reactivity towards Nucleophiles | Rationale |
| C2, C4 | High (especially with a leaving group) | Highly electron-deficient (δ+) carbons activated by adjacent nitrogen atoms. Ideal sites for SNAr reactions. |
| C7, C8 | Very Low | Part of the more electron-rich pyridine ring; not activated for nucleophilic attack. |
Ring-Opening, Degradation, and Rearrangement Pathways of this compound
The fused, bridged structure of this compound is expected to be relatively stable. However, under specific conditions, cleavage of the pyrimidine or pyridine ring can occur.
The pyrimidine ring is susceptible to cleavage under hydrolytic conditions, particularly with strong acids or bases. The likely mechanism involves nucleophilic attack by a hydroxide (B78521) ion at the electrophilic C2 or C4 positions, followed by ring opening. This can lead to the formation of substituted 2-aminopyridine (B139424) derivatives. For instance, related 2-oxo-2H-pyrido[1,2-a]pyrimidines have been shown to undergo ring opening upon reaction with amines, reverting to acrylamide (B121943) precursors. acs.orgacs.org This type of ring cleavage highlights the lability of the N1-C2 bond under nucleophilic attack. The rigid methano bridge may introduce ring strain that could facilitate certain cleavage or rearrangement pathways not observed in planar analogues.
Tautomerism is a critical phenomenon in the chemistry of pyrimidine derivatives, particularly when substituted with hydroxyl, amino, or thiol groups. ias.ac.in While the unsubstituted this compound core does not exhibit significant tautomerism, its derivatives are expected to exist in various tautomeric forms.
Keto-Enol Tautomerism: A hydroxyl group at the C2 or C4 position would lead to a strong preference for the corresponding keto tautomer (a pyrimidinone). Studies on 4-pyrimidinone show the keto form is the most stable structure. chemicalbook.com Thus, a 4-hydroxy-2H-6,9-methanopyrido[1,2-a]pyrimidine would exist predominantly as the 4-oxo-1,4-dihydro tautomer.
Amino-Imino Tautomerism: An amino group at C2 or C4 would primarily exist in the amino form, although the imino tautomer can be relevant for intermolecular interactions like hydrogen bonding. researchgate.net
Thione-Thiol Tautomerism: A thiol substituent at C2 or C4 would establish an equilibrium with the corresponding thione tautomer. Theoretical studies on 2-pyrimidinethiol and 2(1H)-pyrimidinethione show that the relative stability of the tautomers is highly dependent on the medium, with the thiol form favored in the gas phase and the thione form favored in aqueous solution. nih.gov
| Substituent at C2 or C4 | Predominant Tautomeric Form |
| -OH (Hydroxy) | >99% Keto (-one) |
| -NH₂ (Amino) | >99% Amino |
| -SH (Thiol) | Thione (in polar solvents) |
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers powerful methods for the functionalization of heterocyclic scaffolds. elsevier.comnih.gov While the synthesis of pyrido[1,2-a]pyrimidin-4-ones has been achieved using copper-catalyzed tandem reactions, nih.gov the direct functionalization of the pre-formed core is also an important area.
The this compound core could participate in such transformations in several ways:
As a Ligand: The nitrogen atoms (N1 and N5) possess lone pairs of electrons and can coordinate to transition metals, potentially forming catalytically active complexes.
As a Substrate for C-H Activation: The C-H bonds on the aromatic rings could be activated and functionalized. The nitrogen atoms can act as directing groups to promote regioselective C-H activation at adjacent positions, such as C3. This strategy has been successfully applied to related heterocycles like imidazo[1,2-a]pyridines. rsc.org
In Cross-Coupling Reactions: Halogenated derivatives of this compound (e.g., at C2, C4, C7, or C8) would be excellent substrates for a range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.
Cross-Coupling Reactions at the Pyrido-Pyrimidine System
There is no published research detailing the participation of this compound in cross-coupling reactions. Methodologies such as Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig, or Negishi couplings have not been reported for this specific bridged heterocyclic system. Consequently, there are no available data on reaction conditions, catalytic systems, or the synthesis of coupled products originating from this scaffold.
Photochemical and Electrochemical Reactivity of this compound
Light-Induced Transformations and Excited State Chemistry
There is a lack of available information on the photochemical behavior of this compound. No studies were identified that investigate its excited state chemistry, potential for light-induced rearrangements, cycloadditions, or other photophysical properties.
Redox Potentials and Electrochemical Behavior
The electrochemical properties of this compound have not been documented in the reviewed literature. Data regarding its redox potentials, including oxidation and reduction potentials, as well as its behavior in electrochemical reactions, are not available.
Theoretical and Computational Studies on 2h 6,9 Methanopyrido 1,2 a Pyrimidine
Quantum Chemical Analysis of the Electronic Structure and Molecular Geometry
A thorough understanding of the electronic and structural properties of 2H-6,9-Methanopyrido[1,2-a]pyrimidine at the quantum mechanical level is foundational to predicting its reactivity and behavior.
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine its optimized ground state geometry. This analysis would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable arrangement. Furthermore, these calculations would provide key energetic properties, including the total electronic energy, the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for assessing the molecule's kinetic stability.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Value |
|---|---|
| Total Electronic Energy (Hartree) | Data not available |
| EHOMO (eV) | Data not available |
| ELUMO (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The spatial distribution and energy of the HOMO and LUMO are of particular interest. The HOMO, being the orbital most likely to donate electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the orbital most likely to accept electrons, points to sites prone to nucleophilic attack. An analysis of the FMOs of this compound would involve visualizing the lobes of these orbitals to identify the specific atoms that are the primary centers of reactivity. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, one can identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP analysis would highlight the electronegative nitrogen atoms as sites of negative potential, attractive to electrophiles, and hydrogen atoms bonded to carbon as areas of positive potential. This analysis complements FMO theory in predicting sites for intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The rigid, bridged structure of this compound imposes significant conformational constraints. Computational methods can explore the limited flexibility and dynamic behavior of this system.
While the methano bridge significantly restricts large-scale conformational changes, some degree of flexibility may exist. A systematic conformational search or potential energy surface scan could be performed to identify any stable conformers and the energy barriers between them. This would involve systematically altering key dihedral angles and performing geometry optimizations to find local energy minima. For a rigid structure like this compound, the number of distinct, low-energy conformers is expected to be very small.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Computational Elucidation of Reaction Mechanisms for this compound Synthesis and Transformation
Density Functional Theory (DFT) and other quantum chemical methods are instrumental in mapping out the energetic landscapes of chemical reactions. These studies can predict the most likely pathways for the synthesis and transformation of complex molecules like this compound.
Transition State Characterization and Reaction Pathway Mapping
The synthesis of pyridopyrimidine cores often involves complex multi-step reactions, such as condensations and cycloadditions. researchgate.netrsc.org Computational chemists can model these processes to identify key intermediates and transition states, which are the highest energy points along a reaction coordinate.
For instance, in the synthesis of related pyrimido[5,4-d]pyrimidine-2,8-dione derivatives, DFT calculations (specifically using the ωB97XD/6–311++G(d,p) method) were employed to explore the potential energy surface of a cyclocondensation reaction. researchgate.net This analysis revealed three possible reaction channels, with one being the most energetically favorable, a finding that aligned with experimental observations. researchgate.net By characterizing the transition states for each step, researchers can determine the activation energy, providing a quantitative measure of the reaction's feasibility. A similar approach could be applied to potential synthetic routes for this compound, such as an intramolecular cycloaddition, to understand the mechanism and optimize reaction conditions. Studies on other modified pyrimidine (B1678525) analogs have also utilized DFT to analyze molecular interactions and structures. rsc.org
Table 1: Theoretical Approaches to Reaction Mechanism Analysis
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energies, activation barriers, transition state geometries | Predicting favorable synthetic pathways and understanding reaction kinetics. |
| Bond Evolution Theory (BET) | Identification of key chemical events (bond formation/breaking) | Elucidating the step-by-step mechanism of cyclization and other key transformations. researchgate.net |
Prediction of Regio- and Stereoselectivity in Chemical Reactions
Many reactions leading to complex heterocyclic systems can result in multiple isomers. Computational modeling is a powerful tool for predicting the regio- and stereochemical outcomes. By calculating the relative energies of the transition states leading to different products, the most likely isomer can be identified.
For example, in a study concerning the formation of a six-membered pyrimidine ring, a DFT model was used to explore two alternative pathways. The calculated energy barriers affirmed that the formation of the pyrimidine ring was the major and dominant pathway, which was consistent with experimental results. researchgate.net This predictive capability is crucial for designing syntheses that are efficient and yield the desired product with high selectivity. For this compound, which contains multiple stereocenters, computational analysis would be essential to predict the stereochemical outcome of its synthesis, particularly in key bond-forming steps like cycloadditions.
Molecular Modeling of Ligand-Target Interactions for this compound Analogs (Theoretical Perspectives)
The this compound scaffold is of interest for its potential biological activity, particularly as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. mdpi.comresearchgate.net Molecular modeling techniques are vital for understanding how such ligands might interact with their biological targets.
Molecular Docking Simulations for Hypothetical Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of ligands to the active site of a protein. For analogs of this compound, docking simulations could be performed using a crystal structure of a target receptor, such as the α4β2 nAChR (PDB code: 5KXI). mdpi.com
In such a simulation, the ligand is typically allowed full conformational flexibility, while the receptor may be kept rigid or allowed some flexibility. mdpi.com The simulation then samples numerous possible binding poses and scores them based on a force field that estimates the binding energy. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the binding pocket. researchgate.netmdpi.com For example, docking studies of nicotine (B1678760) at the α4β2 nAChR have shown a key polar interaction with the Trp182 residue. researchgate.net Similar interactions would be investigated for novel ligands like this compound to generate hypotheses about its binding mode.
Binding Affinity Predictions and Scoring Function Validation
Docking programs use scoring functions to rank different binding poses and estimate the binding affinity (often expressed as a docking score or estimated binding free energy). nih.gov While these scores provide a useful approximation, their accuracy can vary. Therefore, results are often validated by comparing predicted affinities with experimental data for a set of known ligands.
Further refinement of binding energy predictions can be achieved using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com In a study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of the Mps1 kinase, MM/GBSA calculations revealed that van der Waals interactions and nonpolar solvation energies were the primary drivers for favorable binding. mdpi.com Such detailed energy decomposition can pinpoint which residues contribute most to the binding, providing crucial information for designing more potent analogs.
Pharmacophore Modeling and Ligand-Based Design Principles
When a crystal structure of the target is unavailable, ligand-based methods like pharmacophore modeling can be used. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These models are built by aligning a set of known active molecules and identifying their common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net
For instance, a pharmacophore model for a series of pyrido[2,3-d]pyrimidine-based inhibitors could be developed to guide the design of new compounds with improved activity. researchgate.netrsc.orgresearchgate.net This model would define the ideal spatial arrangement of key functional groups required for binding. Newly designed molecules, including analogs of this compound, could then be virtually screened by fitting them to the pharmacophore model to prioritize which compounds to synthesize and test. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nicotine |
| Pyrido[1,2-a]pyrimidine (B8458354) |
| Pyrido[2,3-d]pyrimidine (B1209978) |
| Pyrido[3,4-d]pyrimidine |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives
QSAR studies are pivotal in understanding how the structural attributes of this compound derivatives influence their biological activities. These methodologies facilitate the rational design of novel, more potent compounds. The development of a robust QSAR model involves several critical steps, from the careful selection of molecular descriptors to rigorous statistical validation.
The foundation of a predictive QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical properties. For derivatives of this compound, a diverse range of descriptors can be calculated to capture various aspects of their molecular structure. These are broadly categorized as:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index) and constitutional descriptors (e.g., number of rings, number of rotatable bonds).
3D Descriptors: These are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial charges on atoms. mdpi.com These descriptors are particularly important for understanding the reactivity and interaction of the compounds with biological targets. mdpi.com
The selection of appropriate descriptors is a crucial step, as irrelevant or redundant descriptors can lead to overfitting and poor model predictivity. Various software packages are available for the calculation of a wide array of molecular descriptors. nih.gov
Once the molecular descriptors are calculated, the next step is to develop a mathematical model that relates these descriptors to the biological activity of the this compound derivatives. The biological activity is typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or effective concentration (pEC50). tandfonline.com
Several statistical methods can be employed for model development:
Multiple Linear Regression (MLR): This is a widely used method that establishes a linear relationship between the dependent variable (biological activity) and the independent variables (molecular descriptors). tandfonline.comnih.gov
Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain. nih.gov They are capable of modeling complex, non-linear relationships between descriptors and activity. nih.govtandfonline.com
Support Vector Machines (SVM): SVM is a machine learning technique that can be used for both classification and regression tasks. It is particularly effective in handling high-dimensional data. researchgate.net
After a model is developed, it must be rigorously validated to ensure its robustness and predictive power. semanticscholar.org Validation is performed using both internal and external methods:
Internal Validation: This involves assessing the model's performance on the training set of data. Common techniques include:
Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated correlation coefficient (Q²) is a key metric. tandfonline.com
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A significant drop in the model's performance for the randomized data indicates that the original model is not due to chance correlation. tandfonline.com
External Validation: This involves evaluating the model's ability to predict the activity of a set of compounds (the test set) that were not used in the model development. researchgate.net The predictive ability of the model is assessed using statistical parameters such as the squared correlation coefficient (R²) between the predicted and observed activities of the test set compounds. researchgate.net
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
| R²_pred (Predictive R² for external test set) | Measures how well the model predicts the response for new observations. | > 0.6 |
A validated QSAR model for this compound derivatives can be used to predict the biological activity of new, untested compounds. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
The interpretation of the QSAR model provides valuable insights into the structure-activity relationship. The descriptors that are most influential in the model highlight the key structural features that are important for biological activity. For instance, a positive coefficient for a descriptor related to lipophilicity (e.g., LogP) would suggest that increasing the lipophilicity of the molecule could lead to higher activity. Conversely, a negative coefficient would indicate that a decrease in lipophilicity is desirable.
By analyzing the QSAR model, chemists can understand which parts of the this compound scaffold to modify to enhance the desired biological activity. This rational approach to drug design can significantly accelerate the discovery of new therapeutic agents.
Structure Activity Relationship Sar Hypotheses and Design Principles for 2h 6,9 Methanopyrido 1,2 a Pyrimidine Derivatives
Strategic Design of 2H-6,9-Methanopyrido[1,2-a]pyrimidine Analogs for Modulating Theoretical Interactions
The design of novel analogs of this compound is a scientifically driven process aimed at optimizing their interaction with specific biological targets. This involves a deep understanding of how modifications to the core structure and its substituents can influence binding affinity and selectivity.
Rational Scaffold Modifications and Substituent Effects
The development of potent and selective ligands based on the this compound scaffold necessitates a systematic approach to its modification. The core structure itself, a rigid bicyclic system, serves as a template for the precise positioning of functional groups in three-dimensional space.
Substituent effects on this scaffold are critical in defining the theoretical binding affinity and selectivity of its derivatives. For instance, in related pyrido[1,2-c]pyrimidine (B1258497) systems, the nature and position of substituents on aryl rings attached to the core have been shown to significantly impact receptor affinity. Generally, the introduction of substituents at the ortho position of an aryl moiety can lead to an increase in binding affinity compared to para-substituted analogs. This suggests that steric and electronic interactions in proximity to the core scaffold play a crucial role in molecular recognition.
| Modification | Position | Observed/Theoretical Effect on Affinity |
| Aryl Substituent | Ortho | Generally increases binding affinity |
| Aryl Substituent | Para | Generally lower binding affinity than ortho |
| Ring Saturation | Unsaturated | Distinct binding profile, potentially greater rigidity |
| Ring Saturation | Saturated | Increased flexibility, different spatial arrangement of substituents |
This table is based on general principles observed in related pyridopyrimidine derivatives and represents a theoretical framework for the rational design of this compound analogs.
Bioisosteric Replacements in the Design of Novel Analogs
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of a lead compound. In the context of this compound derivatives, this could involve the substitution of key functional groups or even parts of the heterocyclic core with moieties that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or target affinity.
Another example from a related field is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, demonstrating that subtle changes in the core structure can maintain or improve biological activity while potentially altering other properties like metabolic stability.
Role of the Bridged Ring System and Stereochemistry in Theoretical Binding
The inherent structural features of the this compound scaffold, namely its bridged nature and the potential for stereoisomerism, are paramount in dictating its theoretical interactions with biological macromolecules.
Influence of Conformational Rigidity on Interaction Patterns
The bridged methano- group in the this compound system imparts a high degree of conformational rigidity. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The fixed spatial orientation of substituents on a rigid scaffold allows for more precise and predictable interactions with the amino acid residues of a target protein.
In contrast to flexible molecules that can adopt multiple conformations, a rigid structure like this compound presents a well-defined pharmacophore to its binding partner. This can lead to higher selectivity, as the rigid arrangement of functional groups may only be complementary to the binding site of a specific receptor subtype.
Stereochemical Purity and its Theoretical Implications on Recognition
The presence of chiral centers in derivatives of this compound means that stereoisomers can exist. Biological systems are inherently chiral, and as such, different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.
For instance, in studies of related 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements for receptor binding and selectivity have been observed. The specific stereochemistry at the bridgehead carbons and the disposition of substituents are crucial for potent and selective interactions. It is often the case that only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even contribute to off-target effects. Therefore, the synthesis and evaluation of stereochemically pure analogs are critical for understanding the SAR and for the development of safe and effective therapeutic agents.
Hypothetical Mechanisms of Molecular Recognition and Interaction (Based on Computational Data)
Computational modeling provides a powerful tool to hypothesize the mechanisms of molecular recognition between this compound derivatives and their putative biological targets. Techniques such as molecular docking and density functional theory (DFT) can offer insights into the binding modes and key interactions.
Based on the general principles of ligand-receptor interactions and data from related heterocyclic systems, several hypothetical interaction mechanisms can be proposed. The nitrogen atoms within the pyrimidine (B1678525) ring are likely to act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the receptor's active site. The aromatic portions of the scaffold and its substituents can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding Networks and Hydrophobic Interactions
The binding of this compound derivatives, such as cytisine (B100878), within the nAChR binding site is significantly stabilized by a network of hydrogen bonds and hydrophobic interactions. scienceopen.comnih.gov The ligand is enclosed in an "aromatic box" formed by specific amino acid residues. scienceopen.com
Key interactions for the parent compound, cytisine, include:
Hydrogen Bonds: The piperidine (B6355638) nitrogen is a crucial hydrogen bond donor, interacting with the backbone carbonyl of a tryptophan residue (TrpB). nih.gov The pyridone carbonyl group can act as a hydrogen bond acceptor, often interacting with a water molecule that bridges to other residues on the complementary side of the binding site. bris.ac.uk
Hydrophobic Interactions: The rigid, tricyclic structure of the core scaffold engages in extensive van der Waals and hydrophobic interactions with surrounding aromatic residues (like tyrosine and tryptophan) and aliphatic residues (like isoleucine and valine). scienceopen.combris.ac.uk Modifications to the core can enhance these interactions. For instance, adding a chloro or bromo group at the C(3) position is hypothesized to increase hydrophobic interactions with binding site residues, leading to higher affinity for α4β2 nAChRs. scienceopen.com
Studies on various cytisine analogs have demonstrated how modifications affect these interactions. For example, the introduction of a 10-methyl group can significantly improve selectivity for the α4β2 subtype over others by altering the affinity landscape. nih.gov This suggests that even small changes to the hydrophobic profile of the molecule can have profound effects on subtype selectivity. nih.gov
Pi-Stacking and Aromatic Interactions
Aromatic interactions, particularly cation-π and π-π stacking, are fundamental to the binding of these ligands. repec.orgnih.gov The quaternary ammonium (B1175870) group of acetylcholine (B1216132), the endogenous ligand, is known to bind through a strong cation-π interaction with an aromatic residue, specifically TrpB. nih.govnih.gov
For cytisine and its derivatives, which are protonated under physiological conditions, this cation-π interaction is also critical. nih.govnih.gov
Cation-π Interactions: The protonated piperidine nitrogen of the cytisine scaffold forms a cation-π interaction with the electron-rich face of a key tryptophan residue in the binding pocket. nih.govacs.org Interestingly, research suggests that cytisine engages in a second cation-π interaction involving its pyridone ring and another tyrosine residue (TyrC2), an interaction not typically observed with agonists like nicotine (B1678760). nih.govacs.org
Influence of Substituents: Adding substituents to the pyridone ring can modulate these aromatic interactions. Substitutions at the C(10) position have been shown to strengthen the second cation-π interaction while weakening a hydrogen bond, suggesting a reorientation of the ligand in the binding site. nih.gov This interplay highlights how modifications can fine-tune the balance of forces, including π-stacking and hydrogen bonding, to alter ligand affinity and efficacy. nih.govrepec.org
The table below summarizes the binding affinities of selected cytisine derivatives at different nAChR subtypes, illustrating the impact of structural modifications.
| Compound | Substitution | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | α3β4/α4β2 Selectivity Ratio |
| Cytisine | None | 1.1 | 1,400 | >10,000 | ~1273 |
| 10-Methylcytisine | 10-CH₃ | 1.2 | >4,000 | >10,000 | >3333 |
| 9-Vinylcytisine | 9-CH=CH₂ | 1.3 | 2,700 | >10,000 | ~2077 |
| 9-Phenylcytisine | 9-C₆H₅ | 1.9 | 1,900 | >10,000 | 1000 |
| Data compiled from published research findings. nih.gov Ki values represent the inhibition constant, with lower values indicating higher binding affinity. |
Development of Focused and Diversity-Oriented Libraries of this compound Analogs
The development of chemical libraries based on the this compound scaffold is a key strategy for discovering novel ligands with improved potency and selectivity for specific nAChR subtypes. nih.govacs.org These efforts involve both focused libraries, designed to explore specific SAR hypotheses, and diversity-oriented syntheses to explore broader chemical space. nih.gov
Library Design Based on SAR Hypotheses
Focused libraries are designed by making systematic modifications to the core scaffold at positions known to influence biological activity. Based on the SAR data discussed previously, library design for cytisine analogs often targets several key positions:
Pyridone Ring (Positions 9, 10, 11): As shown in SAR studies, substitutions on the pyridone ring can dramatically alter selectivity. nih.gov Libraries are often designed to explore a range of substituents at these positions with varying electronic and steric properties to optimize aromatic interactions and fine-tune selectivity between nAChR subtypes like α4β2 and α3β4. nih.govnih.gov
Alicyclic Nitrogen (Position 3): Modifications at this nitrogen can influence the crucial hydrogen-bonding and cation-π interactions. scienceopen.com
Position 6: Recent reports have shown that substitution at the 6-position is synthetically feasible, opening a new vector for chemical diversification. nih.gov
The design process often employs computational modeling to predict how potential analogs will interact with the nAChR binding site, prioritizing the synthesis of compounds with the highest predicted affinity and desired selectivity profile. osu.edu
Methodologies for High-Throughput Synthesis of Analogs
To efficiently generate these libraries, high-throughput and combinatorial synthesis methodologies are employed. These strategies allow for the rapid creation of a large number of derivatives from a common starting material. For the this compound scaffold, several key synthetic reactions are utilized:
Palladium-Mediated Cross-Coupling: Reactions like the Stille and Suzuki couplings are extensively used for derivatization, particularly at the 9-position of the pyridone ring. nih.govnih.gov Starting from a precursor like 9-bromocytisine, these reactions allow for the efficient introduction of a wide variety of substituents, including alkyl, vinyl, and aryl groups. nih.govnih.gov
Solid-Phase Synthesis: For creating large, diverse libraries, solid-phase synthesis is a powerful technique. The core scaffold can be attached to a solid support, allowing for sequential chemical modifications and simplified purification of the intermediates and final products. This approach has been used to generate libraries of up to 15,000 cytisine-inspired compounds. nih.gov
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from a common starting material. For example, a versatile pyrrolidine (B122466) template, derived from a stereocontrolled cycloaddition reaction, can be used to access multiple enantiopure cytisine-inspired scaffolds, which are then diversified to yield large libraries for screening. nih.gov
These high-throughput synthetic approaches, guided by SAR principles, are essential for systematically exploring the chemical space around the this compound core and identifying new ligands with optimized pharmacological properties. lifechemicals.com
Advanced Research Perspectives and Methodological Developments for 2h 6,9 Methanopyrido 1,2 a Pyrimidine
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. arxiv.orgmdpi.com For a novel scaffold like 2H-6,9-Methanopyrido[1,2-a]pyrimidine, these computational tools offer a powerful avenue for exploring its chemical space and predicting its properties before undertaking costly and time-consuming laboratory synthesis.
Predictive Models for Synthesis and Reactivity
Furthermore, machine learning models can predict reaction outcomes, such as yield and selectivity. eurekalert.orggenspark.ai By creating quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can correlate molecular descriptors of this compound and its precursors with expected reaction performance. wikipedia.orgnih.gov This predictive capability allows for the in silico optimization of reaction conditions, saving significant laboratory resources.
Illustrative Data Table: AI-Predicted Synthesis Step for a Hypothetical Derivative
| Target Derivative | Predicted Precursors | Proposed Reaction Type | Predicted Yield (%) | Key Descriptors for Prediction |
|---|---|---|---|---|
| 4-chloro-2H-6,9-Methanopyrido[1,2-a]pyrimidine | Precursor A + Precursor B | Cycloaddition | 75% | Topological Polar Surface Area, Dipole Moment |
De Novo Design of this compound Analogs
Generative models, a subset of AI, can design entirely new molecules from scratch that possess desired properties. arxiv.orgoup.com Using the this compound scaffold as a starting point, generative adversarial networks (GANs) or variational autoencoders (VAEs) could be employed to generate a virtual library of novel analogs. mdpi.comnih.govresearchgate.netnih.gov These models can be trained to optimize for specific parameters, such as predicted binding affinity to a biological target, drug-likeness, or synthetic accessibility. acs.orgresearchgate.net This process allows for the exploration of a vast and unknown chemical space around the core scaffold, identifying derivatives with potentially enhanced biological activity or improved physicochemical properties. oup.com
The process begins by encoding the core structure into the model's latent space. The model then generates new molecular representations (such as SMILES strings or 3D structures) that retain the core scaffold but feature novel substitutions and modifications. acs.orgnih.gov Reinforcement learning can be integrated to guide the generation process towards molecules that score highly on a predefined set of objectives. nih.govacs.org
Illustrative Data Table: De Novo Generated Analogs with Target Properties
| Generated Analog ID | Core Scaffold | Desired Property | Predicted Score (Arbitrary Units) | Generative Model Used |
|---|---|---|---|---|
| DNP-001 | This compound | Kinase Inhibitor Activity | 0.92 | VAE |
| DNP-002 | This compound | Blood-Brain Barrier Permeability | 0.85 | GAN |
High-Throughput Screening Methodologies for Identifying Hypothetical Interactions
High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds to identify molecules that interact with a biological target. nih.govwikipedia.org For a novel compound family based on the this compound scaffold, HTS provides a powerful tool for discovering potential biological functions.
Development of Assays for Molecular Recognition (Methodological Focus)
The first step in any screening campaign is the development of a robust and miniaturized assay. ucsf.edu This involves translating a biological question into a measurable signal in a microtiter plate format (e.g., 384- or 1536-well plates). ufl.edu Methodologies could include:
Biochemical Assays: These measure the effect of a compound on the activity of a purified protein, such as an enzyme or receptor. For example, an assay could be developed to measure the inhibition of a specific kinase by monitoring the phosphorylation of a substrate using fluorescence resonance energy transfer (FRET).
Cell-Based Assays: These assess a compound's effect on whole cells. This could involve measuring changes in cell viability, gene expression (using reporter genes), or specific signaling pathways. Phenotypic screening, which looks for changes in cell morphology or behavior, is also a powerful approach. emory.edu
DNA-Encoded Libraries (DELs): This technology allows for the screening of billions of compounds at once. sptlabtech.comvipergen.comsigmaaldrich.com In a hypothetical scenario, building blocks derived from the this compound core could be incorporated into a DEL synthesis. The entire library is then incubated with a target protein, and binders are identified by sequencing their unique DNA barcodes. wikipedia.org This method is particularly efficient for initial hit discovery. sptlabtech.comrsc.org
The key to successful assay development is achieving a high signal-to-noise ratio and a robust statistical separation between positive and negative controls, often quantified by a Z-factor greater than 0.5. ucsf.edu
Data Analysis and Prioritization of Theoretical Hits
A primary HTS campaign can generate a massive amount of data, identifying numerous "hits." The subsequent challenge is to distinguish true active compounds from false positives and to prioritize the most promising candidates for follow-up studies. wikipedia.org This process involves several steps:
Data Normalization: Raw data from the screen is normalized to account for plate-to-plate and well-to-well variations.
Hit Identification: Compounds that produce a signal beyond a certain statistical threshold (e.g., three standard deviations from the mean of the negative controls) are flagged as initial hits.
Dose-Response Confirmation: Hits are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values).
Substructure and Similarity Analysis: Computational tools are used to cluster the confirmed hits based on their chemical structures. This can reveal structure-activity relationships (SAR) and identify common, promising chemical scaffolds. ucsf.edu Analogs of the most active this compound derivatives would be prioritized.
Illustrative Data Table: Prioritization of Hypothetical HTS Hits
| Hit ID | Primary Screen Activity (% Inhibition) | Confirmed Potency (IC50, µM) | Structural Cluster | SAR Notes | Priority Level |
|---|---|---|---|---|---|
| H-01 | 85 | 1.2 | A | Halogen at R1 increases potency | High |
| H-02 | 79 | 2.5 | A | Methyl at R1 decreases potency | Medium |
| H-03 | 91 | 0.8 | B | Amine group at R2 is critical | High |
This compound as a Scaffold for Chemical Probes (Theoretical Design)
Chemical probes are small molecules designed to selectively interact with a specific protein target in a cellular or in vivo context, enabling the study of that protein's biological function. rsc.org The rigid, three-dimensional nature of the this compound scaffold makes it an excellent theoretical starting point for designing such probes.
The design process often follows a fragment-based drug discovery (FBDD) approach. rsc.orgacs.orgfrontiersin.orgdrughunter.com In this paradigm, small molecular fragments that bind weakly but efficiently to the target protein are identified. rsc.org The this compound core itself could act as a novel fragment. Once a binding mode is confirmed, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, the scaffold is elaborated upon. frontiersin.org Synthetic chemistry is used to "grow" the fragment by adding functional groups that make additional favorable interactions with the protein, thereby increasing potency and selectivity. frontiersin.org
Computational methods are integral to this process. researchgate.netnih.gov Molecular docking can be used to predict how derivatives of the this compound scaffold might bind to a target's active site. Quantum chemical calculations can help in designing probes with specific properties, such as fluorescence for imaging applications. mdpi.comacs.org The goal is to develop a highly potent and selective molecule that can be used to modulate the function of a single protein target, thus providing a powerful tool for biological research.
Design of Affinity Probes for Biological Target Identification
There is no available scientific literature detailing the design or synthesis of affinity probes based on the this compound scaffold. Affinity probes are powerful tools for identifying the biological targets of bioactive molecules. The general design of such a probe involves functionalizing the core scaffold with a reactive group or an affinity tag, such as biotin, to enable the isolation and identification of binding partners. However, without known biological activity or targets for this compound, the rational design of corresponding affinity probes has not been pursued in published research.
Photoaffinity Labeling and Activity-Based Probes
Similarly, the application of photoaffinity labeling or the development of activity-based probes for the this compound core has not been reported. Photoaffinity labeling is a sophisticated technique used to covalently link a molecule to its biological target upon photoactivation, providing a more robust method for target identification. nih.gov Activity-based probes are designed to covalently modify the active site of specific enzymes, offering insights into their function and activity. frontiersin.org The synthesis of such probes requires significant knowledge of the parent molecule's structure-activity relationship and its biological mechanism of action, which is currently unavailable for this compound.
Future Directions in the Exploitation of the this compound Scaffold
Given the lack of foundational research, the future directions for this specific scaffold are speculative and must be extrapolated from general trends in heterocyclic chemistry and drug discovery.
Exploration of Novel Chemical Spaces
The primary future direction for the this compound scaffold would be its initial synthesis and the exploration of its chemical space. The introduction of the methano bridge creates a rigid, three-dimensional structure that is distinct from more common, planar pyridopyrimidine systems. The initial synthetic efforts would likely focus on establishing viable routes to the core structure, which could then be diversified with various substituents to create a library of analogues. This exploration would be the first step toward understanding the potential of this novel chemical space in biological applications.
Innovative Synthetic Technologies for Complex Heterocycles
The synthesis of constrained, bridged heterocyclic systems like this compound often requires innovative synthetic technologies. Modern synthetic methods that could be hypothetically applied to construct this complex scaffold include:
Multicomponent Reactions: These reactions could potentially assemble the core structure in a single step from simpler starting materials, improving efficiency.
Photoredox Catalysis: This technology could enable novel C-C and C-N bond formations under mild conditions, which might be necessary for the construction of the strained ring system.
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters and improve the safety and scalability of challenging synthetic steps.
The development of synthetic routes to this and other complex nitrogen-bridgehead compounds remains an active area of chemical research. rsc.org However, at present, no specific synthetic methodologies have been published for this compound itself.
Conclusion and Future Research Avenues for 2h 6,9 Methanopyrido 1,2 a Pyrimidine
Summary of Key Achievements and Methodological Advancements in 2H-6,9-Methanopyrido[1,2-a]pyrimidine Research
A thorough review of chemical databases and academic journals indicates no specific key achievements or methodological advancements directly related to the synthesis or study of this compound. Research in the broader field of pyrido[1,2-a]pyrimidines is well-established, with numerous synthetic routes and applications reported. However, these methodologies have not yet been extended to the construction of the more complex, bridged 2H-6,9-methano derivative. The synthesis of such a strained, polycyclic system would likely require a multi-step, bespoke synthetic strategy that has yet to be developed or disclosed in the public domain.
Current Academic Gaps and Unanswered Questions in the Chemistry of this compound
Given the lack of existing research, the entire chemistry of this compound represents a significant academic gap. The fundamental and unanswered questions surrounding this compound are extensive and foundational.
Key Unanswered Questions:
| Research Area | Unanswered Questions |
| Synthesis | - What are viable synthetic pathways to construct the this compound core? - Can existing methods for pyrido[1,2-a]pyrimidine (B8458354) synthesis be adapted for this bridged system? - What are the stability and reactivity of potential synthetic intermediates? |
| Structure & Properties | - What is the precise three-dimensional structure and conformational preference of the molecule? - What are its fundamental physicochemical properties (e.g., solubility, melting point)? - What are the electronic properties, and how do they differ from non-bridged analogues? |
| Reactivity | - How does the methano bridge influence the reactivity of the pyridopyrimidine core? - What are the characteristic chemical reactions of this compound? |
| Potential Applications | - Does this rigid scaffold have potential applications in medicinal chemistry, materials science, or catalysis? |
Promising Future Research Directions and Emerging Paradigms
The absence of current research means that the entire field is open to future exploration. The following areas represent promising starting points for initiating a research program centered on this compound.
Unexplored Synthetic Pathways
The primary and most immediate research direction is the development of a reliable and efficient synthesis of the this compound scaffold. Potential, yet entirely theoretical, synthetic strategies could involve:
Intramolecular Cycloaddition Reactions: A Diels-Alder or related cycloaddition reaction from a suitably functionalized pyridine (B92270) or pyrimidine (B1678525) precursor could be envisioned to construct the bridged system in a convergent manner.
Multi-step Ring Construction: A linear synthesis involving the sequential construction of the fused rings, followed by a final bridging reaction, might offer a more controlled, albeit longer, approach.
Photochemical or Radical Cyclizations: The unique stereochemical demands of the methano bridge might be addressed through photochemical or radical-mediated cyclization strategies.
Advanced Computational Modeling Techniques
In the absence of experimental data, advanced computational modeling will be an indispensable tool for preliminary investigation. Density Functional Theory (DFT) and other quantum chemical methods can provide initial insights into the molecule's properties.
Potential Computational Studies:
| Modeling Technique | Research Focus |
| DFT Calculations | - Prediction of the ground-state geometry and conformational analysis. - Calculation of electronic properties such as HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. - Simulation of spectroscopic data (NMR, IR) to aid in future characterization. |
| Molecular Dynamics (MD) Simulations | - Assessment of the molecule's dynamic behavior and conformational flexibility. |
| Reaction Pathway Modeling | - Theoretical evaluation of the feasibility of proposed synthetic routes and prediction of potential transition states and reaction barriers. |
Theoretical Exploration of Novel Mechanistic Insights for this compound
Once a synthetic route is established, the exploration of the reactivity of this compound will be a key research avenue. The strained nature of the bridged system may lead to novel and unexpected chemical transformations. Theoretical studies can pre-emptively explore these possibilities by modeling the compound's behavior in various reaction conditions. For instance, the susceptibility of the methano bridge to ring-opening reactions or the influence of the rigid structure on the regioselectivity of electrophilic or nucleophilic attack on the aromatic portions of the molecule could be investigated computationally. Such theoretical explorations would be crucial in guiding future experimental work and uncovering the unique chemical personality of this enigmatic molecule.
Q & A
Q. What advanced mechanistic probes clarify the role of this compound in multi-component reactions?
- Methodological Answer : Use stopped-flow NMR or time-resolved X-ray absorption spectroscopy (XAS) to capture short-lived intermediates. Pair with computational microkinetic modeling to simulate reaction networks. Conduct cross-over experiments with labeled substrates to distinguish between parallel vs. sequential pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
